![molecular formula C22H21NO2S B3936743 N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936743.png)
N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide
Overview
Description
N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. It belongs to the group of indazole-based synthetic cannabinoids and is structurally similar to the well-known compound AB-CHMINACA. MMB-CHMINACA has been found to be a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC.
Mechanism of Action
MMB-CHMINACA exerts its effects by binding to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. This results in the activation of the receptor and the release of various neurotransmitters, including dopamine and serotonin, which are responsible for the euphoric effects of the drug.
Biochemical and physiological effects:
The biochemical and physiological effects of MMB-CHMINACA are similar to those of THC, including increased heart rate, dry mouth, and altered perception of time and space. However, due to its high potency, MMB-CHMINACA has been associated with more severe side effects, including seizures, psychosis, and even death in some cases.
Advantages and Limitations for Lab Experiments
MMB-CHMINACA has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. However, due to its potential for severe side effects, it must be handled with extreme caution in the laboratory.
Future Directions
There are several potential future directions for research on MMB-CHMINACA, including its potential therapeutic applications for neurological disorders and its potential use as a tool for studying the CB1 receptor and its role in the brain. However, due to its potential for severe side effects, further research is needed to fully understand the risks and benefits of this compound.
Scientific Research Applications
MMB-CHMINACA has been extensively studied for its psychoactive effects and potential therapeutic applications. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. This makes it a potential candidate for the treatment of various neurological disorders, including anxiety, depression, and chronic pain.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(phenylsulfanylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c1-25-21-10-6-5-7-19(21)15-23-22(24)18-13-11-17(12-14-18)16-26-20-8-3-2-4-9-20/h2-14H,15-16H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWGTMKQGVLQAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-4-[(phenylsulfanyl)methyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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